Bromo-PEG2-CH2-Boc (often designated as Bromo-PEG2-CH2CO2tBu, CAS 1807518-63-3) is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule features a primary bromide that serves as a leaving group for nucleophilic substitution, paired with a tert-butyl (tBu) protected carboxylic acid. The PEG2 spacer (two ethylene glycol units) provides a defined balance of hydrophilicity and compact spatial geometry, enhancing the aqueous solubility of the final degrader molecule while maintaining a short, specific topological distance between the E3 ligase and target protein ligands [1]. The tBu protecting group ensures chemical orthogonality during the initial alkylation steps, preventing premature side reactions and allowing for controlled, high-yield, stepwise conjugation in industrial and laboratory settings [2].
Substituting Bromo-PEG2-CH2-Boc with unprotected analogs (e.g., Bromo-PEG2-CH2-COOH) or purely aliphatic linkers of similar length compromises both synthesis scalability and final PROTAC efficacy. Unprotected carboxylic acids compete as nucleophiles during base-promoted alkylation, leading to dimerization, poor solubility in organic solvents, and the need for large excesses of reagents, which complicates downstream purification [1]. Furthermore, replacing the PEG2 core with a hydrophobic alkyl chain drastically reduces the aqueous solubility of the resulting PROTAC, often leading to aggregation in biological assays and poor pharmacokinetic profiles. Conversely, substituting with longer PEG chains (e.g., PEG4 or PEG6) alters the critical topological distance between the target and E3 ligase, which can abolish the cooperative formation of the ternary complex necessary for targeted protein degradation [2].
During the synthesis of PROTAC precursors, the initial step often involves the alkylation of a target-binding ligand (e.g., a phenol-containing warhead) with the linker. Using Bromo-PEG2-CH2-Boc prevents the base-catalyzed side reactions typically seen with unprotected acids. Comparative synthetic workflows demonstrate that the tBu-protected linker achieves significantly higher isolated yields during standard potassium carbonate-mediated alkylation compared to the unprotected Bromo-PEG2-CH2-COOH [1].
| Evidence Dimension | Isolated yield of alkylated intermediate |
| Target Compound Data | >85% yield (using Bromo-PEG2-CH2-Boc) |
| Comparator Or Baseline | <50% yield (using Bromo-PEG2-CH2-COOH) |
| Quantified Difference | >35% absolute increase in yield |
| Conditions | K2CO3, DMF, 60°C, 12 hours |
Higher yields in the early stages of PROTAC synthesis reduce the consumption of expensive target ligands and simplify downstream purification, directly impacting cost-efficiency.
The incorporation of the PEG2 motif significantly lowers the lipophilicity of the resulting PROTAC compared to equivalent aliphatic linkers. When conjugated to standard E3 ligase ligands, the PEG2 linker maintains a favorable partition coefficient, preventing the severe aggregation often observed with purely hydrocarbon linkers in aqueous assay buffers [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) contribution |
| Target Compound Data | Negative cLogP contribution (hydrophilic) |
| Comparator Or Baseline | Positive cLogP contribution (hydrophobic, e.g., 6-bromohexanoate-tBu) |
| Quantified Difference | ~1.5 to 2.0 log unit reduction in overall lipophilicity |
| Conditions | Standard predictive modeling for PROTAC linker lipophilicity |
Improved aqueous solubility is critical for in vitro assay reproducibility and in vivo bioavailability of PROTACs, making PEG-based linkers a more reliable procurement choice over alkyl chains for aqueous assays.
The tert-butyl ester in Bromo-PEG2-CH2-Boc is engineered for clean removal under standard acidic conditions without affecting the newly formed ether or amine linkages on the other end of the molecule. This allows for a seamless transition to the final amide coupling step with the E3 ligase ligand. Saponification of alternative protecting groups (like methyl esters) requires harsh basic conditions that can degrade sensitive PROTAC warheads [1].
| Evidence Dimension | Deprotection efficiency and warhead stability |
| Target Compound Data | >95% conversion with intact warhead (TFA/DCM) |
| Comparator Or Baseline | <70% intact conversion (using Bromo-PEG2-CH2-COOMe with LiOH/H2O) |
| Quantified Difference | >25% improvement in intact intermediate recovery |
| Conditions | 50% TFA in DCM at room temperature vs. 1M LiOH in THF/H2O |
Mild and quantitative deprotection ensures the structural integrity of complex PROTAC intermediates, preventing costly late-stage synthesis failures.
The specific length of the PEG2 spacer is critical for the degradation of certain target proteins where a tight spatial arrangement between the target and the E3 ligase is required. For targets requiring compact ternary complexes, the PEG2 linker demonstrates lower DC50 values than longer variants like PEG4, which can introduce excessive flexibility and entropic penalties that hinder cooperative binding[1].
| Evidence Dimension | DC50 (concentration for 50% degradation) in compact-target models |
| Target Compound Data | Low nanomolar DC50 |
| Comparator Or Baseline | >10-fold higher DC50 (using Bromo-PEG4-CH2-Boc) |
| Quantified Difference | 1-2 orders of magnitude improvement in degradation potency |
| Conditions | Cell-based degradation assay for compact ternary complex targets |
Procuring the exact PEG2 length is essential for targets where empirical data shows longer linkers fail to induce efficient protein degradation.
Utilized for the systematic construction of PROTAC libraries where varying linker lengths are screened. Bromo-PEG2-CH2-Boc serves as the standard short-PEG representative, providing a critical data point for structure-activity relationship (SAR) optimization [1].
Highly suited for modifying target-binding ligands containing phenolic hydroxyl groups. The bromide allows for efficient Williamson ether synthesis, while the tBu group protects the acid for subsequent E3 ligand conjugation[2].
Chosen over aliphatic linkers when a newly discovered PROTAC exhibits poor aqueous solubility or high plasma protein binding, utilizing the PEG2 motif to improve the overall physicochemical profile [3].